molecular formula C21H26N4O4S B14752003 TG2-IN-3h

TG2-IN-3h

Cat. No.: B14752003
M. Wt: 430.5 g/mol
InChI Key: PBRTXVPCMZIRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG2-IN-3h is a highly selective, potent, cell-permeable, and fluorescent irreversible inhibitor of tissue transglutaminase (TG2). Tissue transglutaminase is a multifunctional enzyme involved in various physiological processes, including protein cross-linking, GTP hydrolysis, and signal transduction. TG2 is implicated in several pathological conditions, such as cancer, celiac disease, and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TG2-IN-3h involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in controlled environments, followed by purification and quality control measures to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

TG2-IN-3h primarily undergoes reactions typical of inhibitors, such as binding to the active site of TG2 and forming a covalent bond, leading to irreversible inhibition. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The reactions involving this compound typically require mild conditions, such as physiological pH and temperature. Common reagents include buffers and solvents that maintain the stability and activity of the compound .

Major Products Formed

The primary product formed from the reaction of this compound with TG2 is the covalently modified enzyme-inhibitor complex, which results in the irreversible inhibition of TG2 activity .

Mechanism of Action

TG2-IN-3h exerts its effects by irreversibly binding to the active site of TG2, forming a covalent bond with the enzyme. This binding inhibits the enzymatic activity of TG2, preventing it from catalyzing the transamidation reaction. The inhibition of TG2 activity disrupts various cellular processes, including protein cross-linking and signal transduction, leading to the modulation of physiological and pathological pathways .

Properties

Molecular Formula

C21H26N4O4S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[2-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide

InChI

InChI=1S/C21H26N4O4S/c1-4-20(26)22-15-21(27)24-11-13-25(14-12-24)30(28,29)19-10-6-7-16-17(19)8-5-9-18(16)23(2)3/h4-10H,1,11-15H2,2-3H3,(H,22,26)

InChI Key

PBRTXVPCMZIRCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C(=O)CNC(=O)C=C

Origin of Product

United States

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